Methyl 4-(3-oxocyclopentyl)benzoate
Description
Methyl 4-(3-oxocyclopentyl)benzoate (CAS 872613-90-6, C₁₃H₁₄O₃) is an aromatic ester featuring a benzoate core substituted at the para position with a 3-oxocyclopentyl group. The compound’s structure combines a methyl ester moiety with a cyclopentane ring containing a ketone functional group.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 4-(3-oxocyclopentyl)benzoate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)10-4-2-9(3-5-10)11-6-7-12(14)8-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
OITDJNXTOFVJCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of C₁₃H₁₄O₃ Isomers
| CAS Number | Compound Name | Core Structure | Functional Groups | Key Features |
|---|---|---|---|---|
| 872613-90-6 | Methyl 4-(3-oxocyclopentyl)benzoate | Benzoate ester | Ester, cyclopentyl ketone | Polar due to ketone; ester hydrolysis |
| 7355-51-3 | 4-(2-Cyclohexenyloxy)benzoic acid | Benzoic acid | Carboxylic acid, cyclohexenyl ether | Acidic; ether linkage enhances lipophilicity |
| 68799-41-7 | 6-Acetyl-2,2-dimethylchroman-4-one | Chromanone | Chromanone, acetyl, dimethyl | Rigid bicyclic system; ketone reactivity |
Structural and Functional Differences
- This compound : The presence of a ketone in the cyclopentyl group increases polarity compared to simple alkyl-substituted esters. This ketone may participate in hydrogen bonding or nucleophilic additions.
- 4-(2-Cyclohexenyloxy)benzoic acid : The carboxylic acid group confers acidity (pKa ~4-5), enhancing water solubility at physiological pH. The cyclohexenyl ether provides steric bulk and lipophilicity.
- 6-Acetyl-2,2-dimethylchroman-4-one: The chromanone backbone (benzofused oxygen heterocycle) imparts rigidity, while the acetyl group introduces an additional site for metabolic modification.
Physicochemical Properties (Inferred)
- Solubility: The benzoic acid derivative (7355-51-3) is expected to exhibit higher aqueous solubility in basic conditions due to deprotonation of the carboxylic acid. this compound likely has moderate solubility in polar organic solvents (e.g., acetone, ethyl acetate) due to its ester and ketone groups. The chromanone derivative (68799-41-7) may display lower solubility in water but higher compatibility with nonpolar solvents.
- Melting Points: Esters (e.g., 872613-90-6) generally have lower melting points than carboxylic acids (7355-51-3) due to weaker intermolecular forces. Chromanones (68799-41-7) often exhibit higher melting points owing to their rigid structures.
Research Findings and Gaps
- Key Insight: Structural isomerism significantly alters properties despite identical molecular formulas. For example, the ketone in this compound differentiates it from the ether-linked 7355-51-3 and the chromanone-based 68799-41-7.
- Data Gaps : Experimental data (e.g., melting points, solubility, bioactivity) for this compound are absent in the provided evidence. Further studies using computational tools like B3LYP/HF (referenced in ) could predict electronic properties and reactivity .
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